molecular formula C20H27N3O5S B2516598 4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034303-96-1

4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2516598
CAS RN: 2034303-96-1
M. Wt: 421.51
InChI Key: SAZAMPDDWPZCIK-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H27N3O5S and its molecular weight is 421.51. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Solvate Forms

Research on solvate forms of sulfapyridine, which shares a similar sulfonamide functional group, has led to the discovery of conformational polymorphs. These polymorphs, including the tetrahydrofuran solvate, are characterized by their X-ray crystal structures, showing three-dimensional hydrogen-bonding networks. This kind of structural analysis is crucial for understanding the molecular interactions and stability of such compounds under different conditions (Pratt, Hutchinson, & Stevens, 2011).

Antagonistic Properties in Receptor Studies

Compounds with benzenesulfonamide structures have been identified as potent antagonists for specific receptors, such as the A2B adenosine receptor. A new series of pyrrolopyrimidin-6-yl benzenesulfonamides showed high affinity and selectivity for this receptor, indicating potential applications in the development of therapeutic agents targeting specific physiological pathways (Esteve, Nueda, Díaz, Beleta, Cárdenas, Lozoya, Cadavid, Loza, Ryder, & Vidal, 2006).

Corrosion Inhibition Studies

Piperidine derivatives have been investigated for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations were used to study the adsorption behaviors of these derivatives, providing insights into their protective capabilities against corrosion. This research highlights the application of such compounds in materials science, particularly in enhancing the durability of metals (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

Anticancer Activities

The exploration of novel indenopyridine derivatives containing the benzenesulfonamide moiety has led to the discovery of compounds with significant anticancer activities. Such compounds have been synthesized and shown to exhibit potent efficacy against various cancer cell lines, suggesting their potential use in the development of new cancer therapies (Ghorab & Al-Said, 2012).

Antimicrobial Activity

A series of novel benzenesulfonamides incorporating triazine moieties have been synthesized and screened for antimicrobial activity. Some of these compounds displayed significant activity against various microbial strains, indicating their potential application in the development of new antimicrobial agents (Desai, Makwana, & Senta, 2016).

properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5S/c24-19-5-6-20(25)23(19)16-1-3-18(4-2-16)29(26,27)21-13-15-7-10-22(11-8-15)17-9-12-28-14-17/h1-4,15,17,21H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZAMPDDWPZCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

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